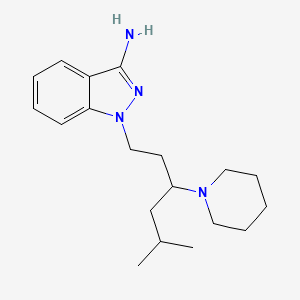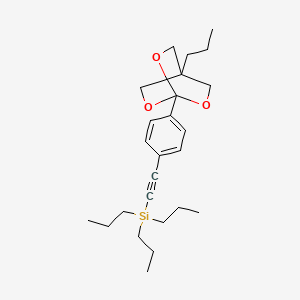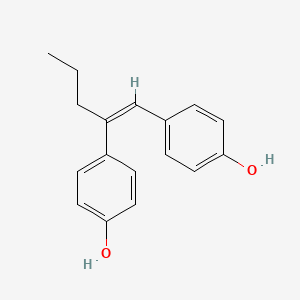
alpha-Propyl-4,4'-stilbenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylstilbestrol is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group It is structurally similar to diethylstilbestrol, a compound known for its estrogenic properties
准备方法
Synthetic Routes and Reaction Conditions
Propylstilbestrol can be synthesized through several synthetic routes. One common method involves the condensation of benzaldehyde with propionic acid in the presence of a base, followed by a series of reduction and dehydration reactions. The reaction conditions typically include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of propylstilbestrol often involves large-scale chemical reactors and continuous flow processes. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
化学反应分析
Types of Reactions
Propylstilbestrol undergoes various chemical reactions, including:
Oxidation: Propylstilbestrol can be oxidized to form corresponding ketones and aldehydes.
Reduction: The compound can be reduced to form alcohols and other reduced derivatives.
Substitution: Propylstilbestrol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, which can be further utilized in different chemical processes.
科学研究应用
Propylstilbestrol has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying estrogenic activity.
Biology: Propylstilbestrol is used in research to understand the effects of synthetic estrogens on biological systems.
Medicine: The compound has been investigated for its potential use in hormone replacement therapy and as a treatment for certain cancers.
Industry: Propylstilbestrol is used in the production of certain plastics and as an additive in some industrial processes.
作用机制
Propylstilbestrol exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and cellular function. The molecular targets include the female reproductive tract, mammary glands, and certain regions of the brain. The pathways involved in its mechanism of action include the activation of estrogen-responsive genes and the modulation of hormone levels in the body.
相似化合物的比较
Similar Compounds
Diethylstilbestrol: A more potent synthetic estrogen with similar structural features.
Hexestrol: Another synthetic estrogen with a similar mechanism of action.
Benzestrol: A close analogue of propylstilbestrol with elongated central chains.
Uniqueness
Propylstilbestrol is unique in its specific binding affinity and its relatively lower potency compared to diethylstilbestrol. This makes it a valuable compound for studying the nuanced effects of synthetic estrogens and for applications where a milder estrogenic effect is desired.
属性
CAS 编号 |
93651-83-3 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
4-[(Z)-2-(4-hydroxyphenyl)pent-1-enyl]phenol |
InChI |
InChI=1S/C17H18O2/c1-2-3-15(14-6-10-17(19)11-7-14)12-13-4-8-16(18)9-5-13/h4-12,18-19H,2-3H2,1H3/b15-12- |
InChI 键 |
QVGSIRCXVJJHIC-QINSGFPZSA-N |
手性 SMILES |
CCC/C(=C/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
规范 SMILES |
CCCC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








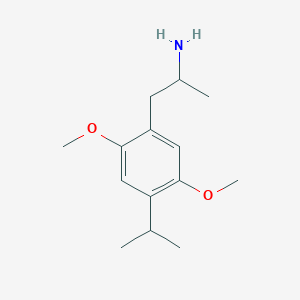

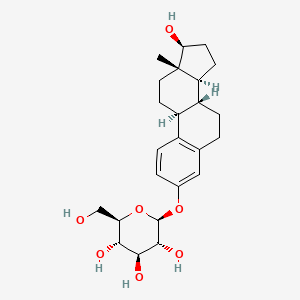
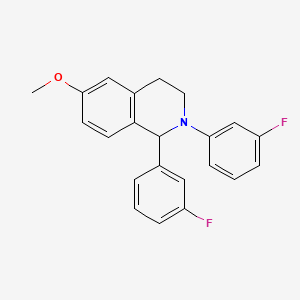
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
